molecular formula C17H15ClN2O2 B14097988 1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14097988
M. Wt: 314.8 g/mol
InChI Key: AHJOGLQJUPBXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-chlorobenzylamine with ethyl anthranilate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-methylquinazoline-2,4(1H,3H)-dione
  • 1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 1-(2-chlorobenzyl)-3-propylquinazoline-2,4(1H,3H)-dione

Uniqueness

1-(2-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione

InChI

InChI=1S/C17H15ClN2O2/c1-2-19-16(21)13-8-4-6-10-15(13)20(17(19)22)11-12-7-3-5-9-14(12)18/h3-10H,2,11H2,1H3

InChI Key

AHJOGLQJUPBXIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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